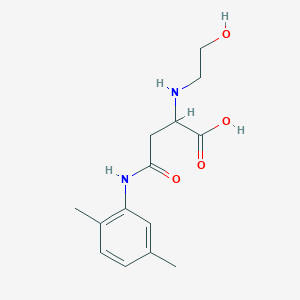

4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid

Descripción

4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a structurally complex organic compound characterized by a central oxobutanoic acid backbone. Key functional groups include:

- 2,5-Dimethylanilino substituent: A para-substituted aromatic amine with methyl groups at positions 2 and 3. This moiety contributes to lipophilicity and steric effects.

- 4-Oxobutanoic acid: A ketone-carboxylic acid system that may influence acidity (pKa) and coordination properties.

Propiedades

IUPAC Name |

4-(2,5-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-9-3-4-10(2)11(7-9)16-13(18)8-12(14(19)20)15-5-6-17/h3-4,7,12,15,17H,5-6,8H2,1-2H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFPWOPFHJEHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of 2,5-dimethylaniline. This intermediate is then reacted with appropriate reagents to introduce the hydroxyethylamino and oxobutanoic acid groups. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with different reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid may be employed in the study of enzyme mechanisms and inhibition. Its structural features allow it to interact with specific biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to undergo various chemical transformations makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may contribute to the development of new materials and technologies.

Mecanismo De Acción

The mechanism by which 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and experimental data.

Comparación Con Compuestos Similares

Solubility and Polarity

- The target compound’s 2-hydroxyethylamino group enhances aqueous solubility compared to analogs with non-polar substituents (e.g., cyclohexenylethylamino in or ethyl in ).

- Chlorinated analogs (e.g., ) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.

- The (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid () is water-insoluble, highlighting the impact of α,β-unsaturation on polarity.

Acidity and Reactivity

- The carboxylic acid moiety in all compounds contributes to acidity, but substituents modulate pKa:

Actividad Biológica

4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H18N2O4

- Molecular Weight : 250.29 g/mol

- CAS Number : 15519-86-5

The presence of functional groups such as amino and hydroxyl enhances its biological interactions, making it a candidate for further investigation.

Research indicates that the compound exhibits multiple mechanisms of action:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated significant antiproliferative activity against human tumor cell lines, leading to G2/M phase arrest in the cell cycle .

- Anti-Angiogenic Effects : The compound may also exert anti-angiogenic effects, which are crucial in preventing tumor growth and metastasis by inhibiting the formation of new blood vessels .

- Microtubule Disruption : Similar to other anticancer agents, it disrupts microtubule formation, which is essential for mitosis and cellular integrity .

Biological Activity Data

The biological activity of 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid was evaluated through various assays. Below is a summary of findings from key studies:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HT-29 (Colon Cancer) | 0.5 | Significant antiproliferative activity |

| EA.hy926 (Endothelial) | 0.15 | Anti-angiogenic effects |

| HCT-116 | 0.04 | Cell cycle arrest in G2/M phase |

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

-

Case Study on Anticancer Activity :

- In a study involving multiple cancer cell lines, the compound showed varying degrees of cytotoxicity. The most notable activity was observed in colon cancer cells (HT-29), where an IC50 value of 0.5 μM indicated potent antiproliferative effects.

-

Case Study on Angiogenesis :

- A separate investigation into its anti-angiogenic properties revealed that treatment with this compound significantly reduced endothelial cell migration and tube formation in vitro, suggesting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.